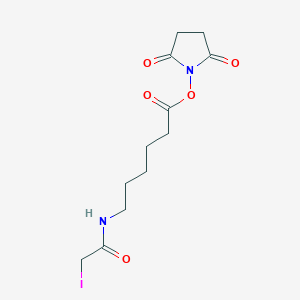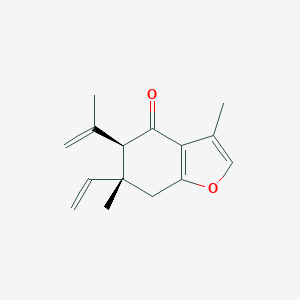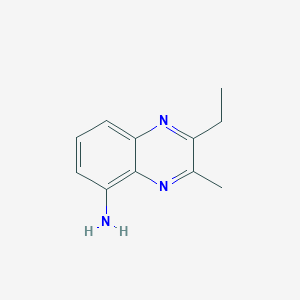
6-(2-ヨードアセチルアミノ)ヘキサノエート 2,5-ジオキソピロリジン-1-イル
説明
2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a pyrrolidinone ring and an iodoacetamide group, making it a valuable intermediate in various chemical reactions and applications.
科学的研究の応用
Chemistry: In chemistry, 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for organic chemists.
Biology: In biological research, this compound is used to modify proteins and peptides. The iodoacetamide group can react with thiol groups in cysteine residues, allowing for site-specific labeling and modification of proteins. This is particularly useful in studying protein structure and function .
Medicine: In medicine, 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate has potential therapeutic applications. It is being investigated for its use in drug delivery systems and as a precursor for the synthesis of bioactive molecules. Its ability to modify proteins also makes it a candidate for developing targeted therapies .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes, contributing to the development of high-performance materials.
作用機序
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is proteins, specifically the lysine residues . This compound is a protein crosslinker, which means it can form covalent bonds between different protein molecules or different parts of the same protein molecule .
Mode of Action
The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the structure and function of the proteins .
Pharmacokinetics
It is known that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the modification of proteins, which can have a wide range of effects depending on the specific proteins that are targeted. For example, if the compound targets an enzyme, it could alter the enzyme’s activity, potentially leading to changes in the metabolic pathways the enzyme is involved in .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound, with the initial coupling with primary amine-containing molecules typically occurring at a buffered pH of 7.5 (6.5-8.5), and the second coupling with free thiol-containing molecules occurring at a buffered pH of 6.8 (6.5-7.0) . Additionally, the presence of other substances in the environment, such as other proteins or small molecules, could potentially interfere with the compound’s ability to react with its targets.
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate plays a crucial role in biochemical reactions due to its reactive iodoacetamide group. This group can alkylate thiol groups in cysteine residues of proteins, forming stable thioether bonds. This property makes it an effective crosslinking agent for studying protein-protein interactions and protein-DNA interactions. The compound interacts with various enzymes and proteins, including glutathione S-transferase and thioredoxin, by modifying their cysteine residues, which can alter their activity and function .
Cellular Effects
2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate has significant effects on cellular processes. By modifying cysteine residues in proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in redox regulation, leading to changes in cellular redox state and affecting processes such as apoptosis and cell proliferation . Additionally, it can disrupt the function of proteins involved in signal transduction, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate involves the covalent modification of cysteine residues in proteins. This modification can inhibit or activate enzymes by altering their active sites or by inducing conformational changes. For example, the compound can inhibit the activity of thioredoxin by alkylating its active site cysteine residues, thereby preventing its interaction with target proteins . This inhibition can lead to changes in cellular redox balance and affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of its use in experiments.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cell death . Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferase and thioredoxin, which play key roles in cellular redox regulation and detoxification . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites involved in redox balance and detoxification processes.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other serum proteins, facilitating its distribution in the bloodstream . Additionally, it can be taken up by cells through endocytosis and distributed to various cellular compartments, where it exerts its effects on target proteins.
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can localize to the cytoplasm, nucleus, and other organelles, depending on the proteins it modifies . This localization can affect its activity and function, as it can modify proteins involved in different cellular processes in various compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate typically involves the reaction of 6-aminohexanoic acid with 2-iodoacetic acid, followed by the formation of the succinimide ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
化学反応の分析
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Polymerization Reactions: It can act as a cross-linking agent in polymerization reactions, forming complex polymeric structures
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .
類似化合物との比較
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: This compound has a similar structure but contains an acrylamide group instead of an iodoacetamide group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is used in the synthesis of various heterocyclic compounds and has potential biological activity.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is unique due to its iodoacetamide group, which allows for specific and covalent modification of proteins. This makes it particularly valuable in biological and medical research, where precise modification of biomolecules is essential .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-iodoacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNALJOZUYFKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402606 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134759-23-2 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(2-iodoacetyl)amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134759-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

